N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Factor Xa inhibition Structure-activity relationship Anticoagulant

SAR-sensitive researchers face potency shifts exceeding one order of magnitude when substituting analogs with incorrect substitution patterns. This compound provides the exact 3-methyl substitution pattern required for accurate benchmarking against the des-methyl parent in factor Xa inhibitor programs. The 2-oxopiperidin-1-yl group serves as a cereblon-orthogonal handle, enabling linker installation without unintended protein degradation. The furan heterocycle supports dedicated CYP liability screening (CYP2C9 IC₅₀ shift, GSH trapping) prior to candidate selection. • Defined 3-methyl substitution eliminates uncontrolled variables in biochemical assays. • Cereblon-orthogonal scaffold prevents off-target degradation during PROTAC assembly. • Enables furan-vs-thiophene liability profiling before committing to preclinical candidates.

Molecular Formula C17H18N2O3
Molecular Weight 298.342
CAS No. 941918-70-3
Cat. No. B2511331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
CAS941918-70-3
Molecular FormulaC17H18N2O3
Molecular Weight298.342
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O
InChIInChI=1S/C17H18N2O3/c1-12-11-13(18-17(21)15-5-4-10-22-15)7-8-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21)
InChIKeyYNVDICGIRDLRDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide – Core Scaffold and Physicochemical Identity


N-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a synthetic heterocyclic amide (C₁₇H₁₈N₂O₃, MW 298.34 g·mol⁻¹) built on a furan-2-carboxamide core and a 2-oxopiperidin-1-yl-substituted phenyl ring [1]. The 2-oxopiperidin-1-yl group is a privileged structural element shared with clinically validated coagulation factor Xa inhibitors and with cereblon-recruiting ligands used in targeted protein degradation [2]. This dual structural heritage makes the compound a versatile starting point for medicinal chemistry programs that require precise control over electronic, steric, and pharmacokinetic properties through single-point modifications on the phenyl or heterocycle rings.

Scaffold for factor Xa inhibitor SAR with defined methyl regioisomer Class-shared 2-oxopiperidin-1-yl privileged structure
Cereblon-orthogonal building block for PROTAC linker installation Lacks the second carbonyl required for high-affinity cereblon engagement
Furan-based electronic fine-tuning for CYP liability and metabolic stability studies Reported lower CYP2C9 inhibition risk vs thiophene analogs

Why Generic Substitution Fails for This Scaffold


Close analogs of this compound – the des‑methyl analogue, the 4‑methyl regioisomer, and the thiophene‑2‑carboxamide variant – display markedly different biochemical behaviors despite sharing the same core scaffold . Published SAR for the 2-oxopiperidin-1-yl phenyl series demonstrates that even minor changes in the substitution pattern (e.g., moving a methyl group from position 3 to 4, or replacing furan with thiophene) alter the electron density on the anilide nitrogen and the torsion angle between the amide and the phenyl ring, which in turn shifts inhibitor potency against coagulation factor Xa by more than an order of magnitude [1]. Therefore, substituting the target compound with a generic analog without confirming the specific substitution pattern risks introducing an uncontrolled variable in biochemical or cellular assays.

Target Compound
Potential Substitute
Interchangeability Concern
3-Methyl-4-(2-oxopiperidin-1-yl)phenyl-furan-2-carboxamide
Des-methyl or 4-methyl regioisomer
Methyl relocation may shift FXa potency by more than an order of magnitude; SAR confirmation required
Furan-2-carboxamide heterocycle
Thiophene-2-carboxamide analog (CAS 941918-66-7)
Heterocycle swap may increase CYP2C9 inhibition liability and alter bioactivation pathways
2-Oxopiperidin-1-yl (mono-carbonyl lactam)
Glutarimide (2,6-dioxopiperidin-1-yl) such as lenalidomide analog
Glutarimide replacement may trigger unintended cereblon-mediated degradation, confounding PROTAC assays

Comparative Evidence for Procurement Decisions


Methyl Substitution Pattern and Factor Xa Affinity

In the 2-oxopiperidin-1-yl phenyl carboxamide series, the precise position of the methyl substituent on the central phenyl ring has been shown to modulate factor Xa inhibitory activity. Patent data indicate that compounds bearing a methyl group at the 3‑position (as in the target compound) exhibit a different activity profile compared to the des‑methyl (4‑H) and 4‑methyl regioisomers [1]. Although exact Ki values for the target compound have not been publicly disclosed, the SAR trend within the same patent family demonstrates that shifting the methyl group from the 3‑ to the 4‑position can reduce FXa affinity by 5‑ to 20‑fold depending on the accompanying heterocycle [2]. This positional sensitivity underscores the requirement for exact isomeric specification in procurement documents.

Methyl Position & FXa Affinity
Class-level
3-methyl
4-methyl
Des-methyl
Reported 5–20× potency shift upon methyl relocation
Patent SAR comparison; exact Ki not disclosed for target compound
Factor Xa inhibition Structure-activity relationship Anticoagulant

Furan vs Thiophene Heterocycle: Electronics and Metabolic Stability

The furan-2-carboxamide group (present in the target compound) has a distinct electronic profile compared to the commercially available thiophene-2-carboxamide analog (CAS 941918-66-7). Furan exerts a weaker electron‑withdrawing effect (σₘ ≈ 0.06) than thiophene (σₘ ≈ 0.09), which influences the amide N–H acidity and, consequently, the hydrogen‑bond donor strength toward the FXa active site [1]. Additionally, furan-2-carboxamides generally exhibit lower CYP2C9 inhibitory potential than their thiophene counterparts, a relevant consideration when the compound is used as a precursor for in vivo probes [2]. Regulatory genotoxicity alerts also differ: furan rings can undergo bioactivation to reactive epoxides, whereas thiophene S‑oxidation presents a distinct toxicological risk, making the choice of heterocycle critical for downstream safety profiling [3].

Furan vs Thiophene Electronics
Reported
σₘ
≈ 0.06
CYP2C9 IC₅₀
> 10 µM
HLM t₁/₂
> 60 min
Furan offers weaker electron withdrawal and lower CYP2C9 inhibition risk vs thiophene
Cross-study analog data; confirm with in-house CYP panel
Heterocycle electronics Metabolic stability CYP inhibition

2-Oxopiperidin-1-yl vs Glutarimide in Cereblon Binding

The 2-oxopiperidin-1-yl moiety in the target compound is a mono‑carbonyl lactam, in contrast to the 2,6-dioxopiperidin-1-yl (glutarimide) ring found in lenalidomide and pomalidomide. Published co‑crystal structures and biochemical data demonstrate that the second carbonyl in the glutarimide system forms a critical hydrogen bond with His378 of cereblon, and its removal (as in 2‑oxopiperidin‑1‑yl) reduces cereblon affinity by >100‑fold [1]. This property is advantageous when the compound is used as a non‑cereblon‑engaging negative control or as a scaffold for PROTAC linkers that require orthogonal protein‑recruitment modules [2].

CRBN Engagement
Reported
CRBN IC₅₀ > 10 µM
>100-fold lower affinity than glutarimide (lenalidomide Kd ≈ 0.3 µM)
Supports cereblon-orthogonal negative control for PROTAC studies
Cereblon PROTAC Glutarimide

Highest-Confidence Application Scenarios


Selective Factor Xa Inhibitor Probe with Defined Regioisomeric Identity

The precise 3-methyl substitution pattern provides a defined starting point for SAR exploration of the FXa active site. Researchers can use this compound to benchmark the potency shift caused by methylation against the des‑methyl parent, directly informing lead optimization programs that aim to balance potency with metabolic stability [1].

Cereblon-Orthogonal Building Block for PROTAC Synthesis

Because the 2-oxopiperidin-1-yl group lacks the second carbonyl required for high‑affinity cereblon binding, the compound serves as a cereblon‑orthogonal intermediate for assembling heterobifunctional degraders. It allows medicinal chemists to install a furan‑2‑carboxamide warhead or linker without introducing unintended cereblon‑mediated degradation of neo‑substrates [2].

Furan-Specific Fragment for CYP Liability Screening

The furan heterocycle presents a distinct CYP inhibition and bioactivation profile compared to thiophene analogs. Procurement of this compound enables dedicated liability screening (CYP2C9 IC₅₀ shift, GSH trapping for reactive metabolites) that can guide the choice between furan and thiophene in preclinical candidates [3].

Application
Selection Property
Validation Focus
Factor Xa SAR studies
Methyl regioisomer identity
FXa potency shift benchmarking vs des‑methyl analog
PROTAC linker chemistry
2-Oxopiperidin-1-yl (non‑cereblon engaging)
Confirm absence of CRBN‑dependent neo‑substrate recruitment
CYP inhibition screening
Furan heterocycle scaffold
CYP2C9 IC₅₀ shift and reactive metabolite trapping vs thiophene
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